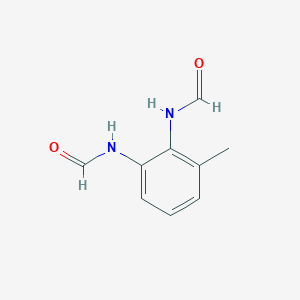![molecular formula C18H19Cl2Na2O7P B14018489 Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-STAR is a chemiluminescent substrate for alkaline phosphatase. It is known for its high sensitivity and rapid detection capabilities, making it a popular choice in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
CDP-STAR, chemically known as disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate, is synthesized through a series of organic reactions. The synthesis involves the formation of a dioxetane ring, which is crucial for its chemiluminescent properties .
Industrial Production Methods
In industrial settings, CDP-STAR is produced under controlled conditions to ensure high purity and consistency. The compound is typically supplied as a ready-to-use aqueous solution, which simplifies its application in various assays .
Chemical Reactions Analysis
Types of Reactions
CDP-STAR undergoes dephosphorylation when acted upon by alkaline phosphatase. This reaction yields a metastable dioxetane phenolate anion intermediate, which decomposes to emit light .
Common Reagents and Conditions
The primary reagent involved in the reaction is alkaline phosphatase. The reaction typically occurs under alkaline conditions, which are necessary for the enzyme’s activity .
Major Products Formed
The major product of the reaction is light, which is emitted as the dioxetane intermediate decomposes. This light emission is used for the detection of various biomolecules in assays .
Scientific Research Applications
CDP-STAR is widely used in scientific research due to its high sensitivity and rapid detection capabilities. Some of its applications include:
Chemistry: Used in enzyme assays to detect the presence and activity of alkaline phosphatase.
Biology: Employed in western blotting and nucleic acid detection to visualize proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and activity of biochemical products.
Mechanism of Action
CDP-STAR exerts its effects through a chemiluminescent reaction. When dephosphorylated by alkaline phosphatase, it forms a metastable dioxetane phenolate anion intermediate. This intermediate decomposes, releasing energy in the form of light. The light emission is then detected and measured, providing a quantitative readout of the enzyme’s activity .
Comparison with Similar Compounds
CDP-STAR is often compared with other chemiluminescent substrates such as CSPD. While both compounds are used for similar applications, CDP-STAR is known for its brighter signal and faster time to peak light emission on membranes . Other similar compounds include:
Luminol: A chemiluminescent compound used in forensic science for detecting blood.
Lucigenin: Used in chemiluminescent assays to detect superoxide anions.
CDP-STAR’s unique properties, such as its rapid light emission and high sensitivity, make it a preferred choice for many applications in scientific research and industry .
Properties
Molecular Formula |
C18H19Cl2Na2O7P |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


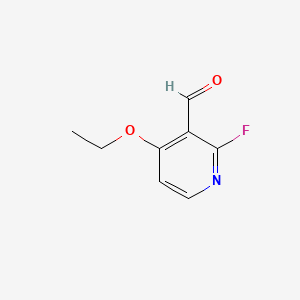
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
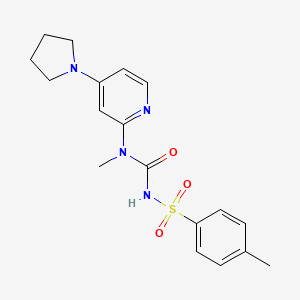

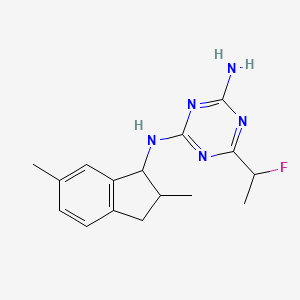
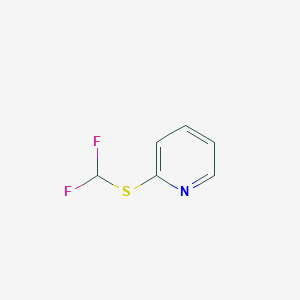
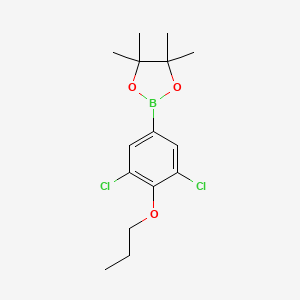
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)

